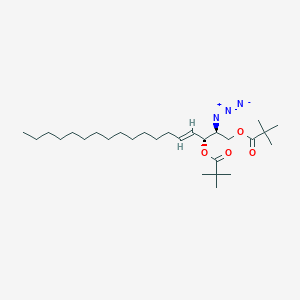

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid. This compound is primarily used in proteomics research and has a molecular formula of C28H51N3O4 with a molecular weight of 493.72 . It is known for its role as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from sphingosine. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sphingosine molecule is replaced by an azide ion. The pivaloyl groups are then introduced through esterification reactions using pivaloyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is primarily used in proteomics research. It serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in studying signal transduction pathways and enzyme regulation .

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase C activity and phorbol dibutyrate binding. This inhibition is likely due to the interaction of the azido group with the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. The pivaloyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Azido-1-pivaloyl-D-erythro-Sphingosine: This compound is also a derivative of sphingosine and serves as a selective inhibitor of protein kinase C activity.

Sphingosine: The parent compound, which is a key component of sphingolipids and plays a crucial role in cell signaling and membrane structure.

Uniqueness

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is unique due to the presence of both azido and pivaloyl groups, which confer specific inhibitory properties and enhance its utility in proteomics research. The dual pivaloyl groups may provide increased stability and specificity compared to similar compounds with only one pivaloyl group.

Biological Activity

2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is a sphingolipid derivative that has garnered attention for its biological activities, particularly its role as a selective inhibitor of protein kinase C (PKC) and calmodulin-dependent enzymes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H36N4O4

- Molecular Weight : 396.5 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound involves its interaction with specific cellular targets:

- Protein Kinase C (PKC) : This compound selectively inhibits PKC activity by binding to the enzyme and preventing its activation by phorbol esters, which are known to mimic diacylglycerol, a natural activator of PKC. This inhibition affects various signaling pathways crucial for cell growth and differentiation.

- Calmodulin-dependent Enzymes : The compound also inhibits calmodulin-dependent enzymes, which play vital roles in calcium signaling and cellular responses to various stimuli.

In Vitro Studies

Research indicates that this compound effectively inhibits PKC activity in human platelets. This inhibition has been linked to:

- Reduced Platelet Activation : The compound decreases platelet aggregation in response to agonists like thrombin and collagen.

- Altered Signal Transduction : By inhibiting PKC, the compound disrupts downstream signaling pathways that are essential for cell proliferation and survival.

In Vivo Studies

In animal models, the effects of varying dosages of this compound have been explored:

- Lower Dosages : At lower concentrations, the compound selectively inhibits target enzymes without significant toxicity.

- Higher Dosages : Increased doses may lead to broader physiological effects but require careful monitoring due to potential side effects.

Case Studies and Research Findings

- Cardiovascular Research : A study examined the role of this compound in modulating platelet function in the context of thrombotic disorders. The results indicated that this compound could serve as a potential therapeutic agent for preventing excessive platelet activation.

- Cancer Biology : Another investigation focused on the effects of this compound on cancer cell lines. It was found to inhibit cell proliferation through PKC pathway modulation, suggesting its potential as an anticancer agent.

Properties

Molecular Formula |

C28H51N3O4 |

|---|---|

Molecular Weight |

493.7 g/mol |

IUPAC Name |

[(E,2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C28H51N3O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(35-26(33)28(5,6)7)23(30-31-29)22-34-25(32)27(2,3)4/h20-21,23-24H,8-19,22H2,1-7H3/b21-20+/t23-,24+/m0/s1 |

InChI Key |

JLUIQNXSWIOAHS-UVAUYHEJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.